molecular formula C23H20N4O4 B2803078 N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-27-3

N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2803078
CAS No.: 941876-27-3
M. Wt: 416.437
InChI Key: YXXRQJXWRPLUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-oxo heterocyclic core, a 4-methoxyphenyl substituent at position 2 of the pyrazolo-pyrazine ring, and an acetamide group linked to a 4-acetylphenyl moiety. This structure combines electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15(28)16-3-7-18(8-4-16)24-22(29)14-26-11-12-27-21(23(26)30)13-20(25-27)17-5-9-19(31-2)10-6-17/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXRQJXWRPLUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives

Compound Name Core Structure R1 (Pyrazolo Substituent) R2 (Acetamide Substituent) Molecular Weight Key Activities/Notes
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 4-Acetylphenyl Not Provided N/A (Theoretical SAR analysis)
G419-0240 Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 3-Methoxyphenyl 404.42 Anticancer screening candidate
G419-0276 Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 3-Ethylphenyl 402.45 logP = 3.31; moderate lipophilicity
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Diethylamino 354.41 Radiolabeling agent for PET imaging
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl Diethylamino 414.45 High-affinity TSPO ligand

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group at R1 is conserved in the target compound, G419-0240, and G419-0276, suggesting its role in stabilizing π-π interactions or binding to hydrophobic pockets.
  • Core Heterocycle : Pyrazolo-pyrazin-4-one derivatives (target, G419-0240/0276) differ from pyrazolo-pyrimidines (F-DPA, DPA-714) in ring size and nitrogen positioning, which may influence solubility and binding specificity .

Quinazolinone-Based Acetamide Derivatives

Table 2: Comparison with Quinazolinone Acetamides

Compound Name (Reference) Core Structure R1 Substituent R2 Substituent Molecular Weight Activity
Compound 11m Quinazolin-4-one Benzo[d][1,3]dioxol-5-yl 4-Methoxyphenyl 455.19 Anticancer (MTT assay)
Compound 11o Quinazolin-4-one 4-Methoxyphenyl 4-Methoxyphenyl ~441 (calc.) 60% yield in synthesis
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolin-4-one 6-Chloro-2-methyl Phenyl 331.78 InhA inhibitor (anti-TB activity)

Key Observations :

  • Activity vs. Structure: Quinazolinone derivatives (e.g., Compound 11m) show anticancer activity via MTT assays, but their larger heterocyclic cores and substituent diversity (e.g., benzodioxole) may confer distinct mechanisms compared to pyrazolo-pyrazinones .
  • Synthetic Efficiency: The target compound’s pyrazolo-pyrazinone core may offer synthetic advantages over quinazolinones, which require longer reaction times (e.g., 43 hours for Compound 11o ).

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name logP logD H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Notes
Target Compound ~3.3* ~3.3* 6 1 ~58.6 Estimated based on G419-0276
G419-0276 3.31 3.31 6 1 58.66 Non-chiral; moderate solubility
F-DPA 2.89 2.89 5 0 61.8 Enhanced BBB penetration (radioligand)

Key Observations :

  • Polar Surface Area (PSA) : A PSA of ~58.6 Ų suggests moderate membrane permeability, comparable to CNS-active compounds like F-DPA .

Research Findings and Implications

  • Anticancer Potential: Analogues such as G419-0240 and quinazolinone derivatives (Compound 11m) demonstrate cytotoxic activity in MTT assays, suggesting the target compound’s 4-acetylphenyl group could enhance pro-apoptotic effects via kinase inhibition or DNA intercalation .
  • Synthetic Feasibility: Pyrazolo-pyrazinones are synthesized with moderate yields (29–60% for quinazolinones ), but optimized routes for the target compound require further exploration.
  • SAR Insights : The 4-methoxyphenyl group at R1 is critical for activity across analogs, while the acetamide’s aryl substituent (acetyl vs. methoxy/ethyl) modulates target selectivity and potency .

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